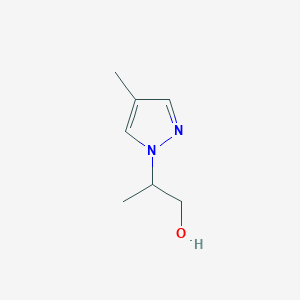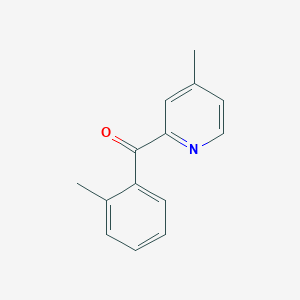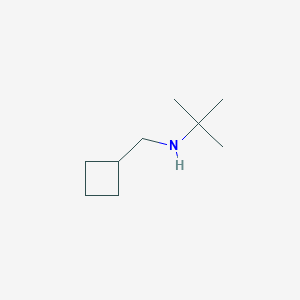 (5-フェニル-1,3,4-オキサジアゾール-2-イル)メチルアミン塩酸塩 CAS No. 1193388-76-9"
>
(5-フェニル-1,3,4-オキサジアゾール-2-イル)メチルアミン塩酸塩 CAS No. 1193388-76-9"
>
(5-フェニル-1,3,4-オキサジアゾール-2-イル)メチルアミン塩酸塩
概要
説明
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
科学的研究の応用
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound has shown potential as an antiviral, anticancer, and antimicrobial agent. It is being studied for its ability to inhibit viral entry and replication, as well as its cytotoxic effects on cancer cells .
-
Materials Science: : Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-conducting properties .
-
Industrial Chemistry: : The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用機序
Target of Action
Oxadiazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the oxadiazole ring in the compound can act as a bioisostere for a carbonyl group, a peptide bond, or a double bond, which allows it to interact with biological targets .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
In silico studies suggest that oxadiazole derivatives have a positive oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
生化学分析
Biochemical Properties
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme Notum carboxylesterase, where the compound acts as a potent inhibitor . This inhibition is crucial because Notum carboxylesterase is a negative regulator of the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation . By inhibiting Notum, (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can modulate the Wnt signaling pathway, potentially leading to therapeutic applications in diseases where this pathway is dysregulated.
Cellular Effects
The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the Wnt signaling pathway . By inhibiting Notum carboxylesterase, the compound restores the activation of Wnt signaling, which can lead to increased cell proliferation and differentiation . Additionally, it has been observed to impact gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with Notum carboxylesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the removal of the palmitoleoyl moiety from Wnt proteins . This inhibition maintains the activity of Wnt proteins, thereby promoting the Wnt signaling pathway . Additionally, the compound may influence other molecular targets, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its inhibitory activity against Notum carboxylesterase . Long-term studies have shown that the compound can sustain its effects on cellular function, including the modulation of the Wnt signaling pathway
Dosage Effects in Animal Models
The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits Notum carboxylesterase and modulates the Wnt signaling pathway without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular processes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes. Common oxidizing agents used in this process include lead tetraacetate, potassium permanganate, and chloramine-T .
-
Introduction of the Phenyl Group: : The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the oxadiazole intermediate in the presence of a base such as potassium carbonate .
-
Attachment of the Propan-2-ylamine Group: : The final step involves the reaction of the oxadiazole derivative with isopropylamine to form the desired compound. This reaction is typically carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxadiazole derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other aromatic or aliphatic groups .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate, chloramine-T.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions .
類似化合物との比較
(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can be compared with other oxadiazole derivatives:
-
Raltegravir: : An antiretroviral drug containing an oxadiazole core, used in the treatment of HIV .
-
Zibotentan: : An anticancer agent with an oxadiazole structure, used in the treatment of prostate cancer .
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antibacterial and antifungal properties.
1,3,4-Oxadiazole Derivatives: Used in the development of OLEDs and other electronic materials.
特性
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZVJJSFJDQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463277.png)



![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)





